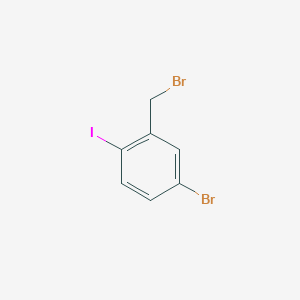

4-Bromo-2-(bromomethyl)-1-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHETZDTVQBIWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451500 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495414-06-7 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(bromomethyl)-1-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Bromo-2-(bromomethyl)-1-iodobenzene

Document ID: TG-BBI-20251227 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(bromomethyl)-1-iodobenzene (CAS No: 495414-06-7) is a tri-substituted aromatic compound featuring bromine and iodine atoms on the benzene ring, with a bromomethyl group.[1][2][3] This structural arrangement makes it a highly valuable and versatile building block in organic synthesis.[4] The differential reactivity of the C-I, C-Br, and benzylic C-Br bonds allows for selective, sequential functionalization in various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and dye industries.[5]

This document provides a comprehensive technical guide for the laboratory-scale synthesis of this compound from its precursor, 4-Bromo-2-iodo-1-methylbenzene, via a radical-initiated benzylic bromination.

Synthesis Pathway and Mechanism

The synthesis proceeds via a Wohl-Ziegler reaction, a well-established method for the allylic or benzylic bromination of hydrocarbons using N-Bromosuccinimide (NBS). The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), under thermal conditions.

The overall reaction is as follows:

4-Bromo-2-iodo-1-methylbenzene + NBS --(AIBN, Heat)--> this compound + Succinimide

The process involves three key stages:

-

Initiation: Thermal decomposition of AIBN generates 2-cyano-2-propyl radicals.[6]

-

Propagation: The initiator radical abstracts a hydrogen atom from NBS to form a bromine radical. This bromine radical then abstracts a benzylic hydrogen from 4-Bromo-2-iodo-1-methylbenzene to form a stable benzyl radical and HBr. The generated HBr reacts with NBS to produce a bromine molecule (Br₂). Finally, the benzyl radical reacts with Br₂ to form the desired product and a new bromine radical, continuing the chain reaction.

-

Termination: The reaction concludes when radicals combine.

Logical Reaction Diagram

Caption: Logical relationship between reactants, conditions, and products.

Experimental Protocol

This protocol details the synthesis of this compound from 4-Bromo-2-iodo-1-methylbenzene.

Materials and Reagents

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Bromo-2-iodo-1-methylbenzene | 260558-15-4 | 296.93 | 5.00 g | 16.84 | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 3.30 g | 18.52 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.14 g | 0.84 | 0.05 |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL | - | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - | - |

| Saturated Sodium Bicarbonate (aq) | - | - | As needed | - | - |

| Brine (Saturated NaCl aq) | - | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas line (Nitrogen or Argon)

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-iodo-1-methylbenzene (5.00 g, 16.84 mmol), N-Bromosuccinimide (3.30 g, 18.52 mmol), and Azobisisobutyronitrile (0.14 g, 0.84 mmol).

-

Add 100 mL of acetonitrile to the flask.

-

Attach a reflux condenser, ensuring a steady flow of cooling water. Purge the system with an inert gas (nitrogen or argon).

-

Reaction Execution: With vigorous stirring, heat the mixture to reflux (approximately 82°C) using a heating mantle.

-

Maintain the reaction at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

The succinimide byproduct will precipitate as a white solid. Remove the solid by vacuum filtration through a Buchner funnel, and wash the solid with a small amount of cold acetonitrile.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Dissolve the resulting crude residue in dichloromethane (approx. 100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and wash it with a small portion of dichloromethane.

-

Concentrate the final filtrate using a rotary evaporator to yield the crude product, which is typically an off-white or pale yellow solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure this compound.

Expected Results

-

Yield: 75-90%

-

Appearance: White to pale yellow solid.[3]

-

Storage: Store in a dark place under an inert atmosphere at 2-8°C.[7]

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

This compound (Product): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Avoid inhalation and contact with skin and eyes.

-

N-Bromosuccinimide (NBS): An oxidizer that may cause fire in contact with combustible materials.[8][9] It is corrosive and causes skin and serious eye irritation.[8][10][11] May cause an allergic skin reaction.[12] Handle with care and avoid contact with moisture.[10]

-

Azobisisobutyronitrile (AIBN): Considered an explosive compound that decomposes upon heating above 65°C, releasing flammable and toxic nitrogen gas.[6][13] Heating may cause a fire.[14] It is harmful if swallowed or inhaled.[14][15] Keep away from heat and open flames.[14]

-

Solvents (Acetonitrile, Dichloromethane): Flammable and/or volatile organic compounds. Avoid inhalation of vapors and ensure the procedure is conducted away from ignition sources.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][16] Remove contaminated clothing.[11]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[11][16] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.[16][17] If breathing is difficult, administer oxygen.

-

Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[8] Do not allow the chemical to enter drains.[11]

Dispose of all chemical waste in accordance with local, regional, and national regulations.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:495414-06-7 | Chemsrc [chemsrc.com]

- 3. This compound - CAS:495414-06-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-Bromo-1-(bromomethyl)-2-iodobenzene [myskinrecipes.com]

- 5. lookchem.com [lookchem.com]

- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 7. 885681-96-9|4-Bromo-1-(bromomethyl)-2-iodobenzene|BLD Pharm [bldpharm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. carlroth.com [carlroth.com]

- 13. honrel.com [honrel.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. nj.gov [nj.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-iodobenzene (CAS 495414-06-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(bromomethyl)-1-iodobenzene is a trifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromomethyl group alongside differentially reactive bromo and iodo substituents on the benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature. The quantitative data available for this compound are summarized in the table below, providing a quick reference for its key physical and chemical properties.

| Property | Value |

| CAS Number | 495414-06-7 |

| Molecular Formula | C₇H₅Br₂I |

| Molecular Weight | 375.83 g/mol |

| Boiling Point | 335.1 ± 27.0 °C at 760 mmHg |

| Purity | Commonly available at ≥95% |

Synthesis and Spectroscopic Data

A general workflow for a potential synthesis is outlined below:

Spectroscopic data, such as ¹H NMR, is crucial for the characterization of this compound. While a full spectrum is not publicly available, chemical shift predictions can be made based on the structure.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its trifunctional nature allows for a series of sequential and regioselective reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both a bromo and an iodo substituent on the aromatic ring is of particular significance. The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity allows for selective cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, to be performed at the iodo-position while leaving the bromo-position intact for subsequent transformations. The bromomethyl group can then be used for nucleophilic substitution reactions.

This hierarchical reactivity is a powerful tool for the efficient synthesis of highly substituted aromatic compounds, which are common motifs in drug molecules.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for a related transformation, the synthesis of 1-bromo-4-iodobenzene via diazotization of 4-bromoaniline, is provided below to illustrate a common synthetic technique for preparing polyhalogenated aromatics.

Representative Synthesis of a Dihalogenated Benzene: 1-Bromo-4-iodobenzene

Disclaimer: This is a representative protocol for a similar compound and should be adapted and optimized for the synthesis of this compound with appropriate safety precautions.

Materials:

-

4-Bromoaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Potassium Iodide

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve 4-bromoaniline in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Add the potassium iodide solution to the freshly prepared diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature. Gentle heating may be applied to ensure complete reaction.

-

The crude product will precipitate as a solid. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-bromo-4-iodobenzene.

Safety and Handling

Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique arrangement of three distinct reactive sites allows for the strategic and efficient construction of complex, highly substituted aromatic molecules. While detailed synthetic procedures for this specific compound are not widely published, its potential for use in sequential, palladium-catalyzed cross-coupling reactions makes it a compound of high interest for researchers and drug development professionals. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

In-Depth Technical Guide: Molecular Weight of 4-Bromo-2-(bromomethyl)-1-iodobenzene

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight determination for the compound 4-Bromo-2-(bromomethyl)-1-iodobenzene, a crucial parameter for experimental design and analysis in research and development.

Compound Identification

The first step is to ascertain the precise molecular formula from the chemical name.

-

Core Structure: The "-benzene" suffix indicates a C₆ aromatic ring.

-

Substituents:

-

1-iodo- : An iodine atom (I) is attached to the first carbon of the ring.

-

4-Bromo- : A bromine atom (Br) is attached to the fourth carbon.

-

2-(bromomethyl)- : A -CH₂Br group is attached to the second carbon.

-

By assembling these components, the molecular formula is determined to be C₇H₅Br₂I .[1][2][3][4][5]

Atomic Weight Data

To calculate the molecular weight, the standard atomic weights of the constituent elements are required. These values are based on isotopic abundances.

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008 |

| Bromine | Br | ~79.904[6][7][8][9] |

| Iodine | I | ~126.904[10][11][12] |

Note: The atomic weights for Carbon[13][14][15][16] and Hydrogen[17][18][19][20][21] are well-established values.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule.

MW = (7 × AW_C) + (5 × AW_H) + (2 × AW_Br) + (1 × AW_I)

Substituting the atomic weights:

-

MW = (7 × 12.011) + (5 × 1.008) + (2 × 79.904) + (1 × 126.904)

-

MW = 84.077 + 5.040 + 159.808 + 126.904

-

MW ≈ 375.829 g/mol

Commercial suppliers of this compound report a molecular weight of approximately 375.82 g/mol or 375.83 g/mol .[1][2][3][5]

Data Summary

The quantitative data for this compound is summarized below.

| Parameter | Value |

| Molecular Formula | C₇H₅Br₂I |

| Molar Mass | ~375.83 g/mol |

| Elemental Composition | |

| Carbon (C) | 7 atoms |

| Hydrogen (H) | 5 atoms |

| Bromine (Br) | 2 atoms |

| Iodine (I) | 1 atom |

Logical Workflow for Molecular Weight Determination

The process for determining the molecular weight of a chemical compound from its name is a sequential and logical workflow. This can be visualized as follows:

Caption: Workflow for calculating molecular weight from a chemical name.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 495414-06-7 [sigmaaldrich.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. 885681-96-9|4-Bromo-1-(bromomethyl)-2-iodobenzene|BLD Pharm [bldpharm.com]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. byjus.com [byjus.com]

- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Iodine History, Symbol & Properties | Study.com [study.com]

- 12. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. byjus.com [byjus.com]

- 14. Atomic/Molar mass [westfield.ma.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 17. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. quora.com [quora.com]

- 19. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 20. Hydrogen - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

In-Depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Bromo-2-(bromomethyl)-1-iodobenzene, a key intermediate in organic synthesis with applications in the pharmaceutical and dye industries. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its structural characteristics based on spectroscopic data.

Core Chemical Data

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅Br₂I. Its structure features a benzene ring with bromo, bromomethyl, and iodo substituents, making it a versatile building block in medicinal chemistry and material science. The presence of multiple, distinct halogen atoms allows for selective functionalization in various cross-coupling reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Br₂I | [1] |

| Molecular Weight | 375.83 g/mol | [1] |

| CAS Number | 495414-06-7, 885681-96-9 | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 335.1 ± 27.0 °C at 760 mmHg | [1] |

| Melting Point | Not available | |

| Purity | Typically ≥98% | [2] |

Structural Analysis and Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region would likely display a complex splitting pattern due to the unsymmetrical substitution of the benzene ring. The benzylic protons (-CH₂Br) would appear as a singlet, typically downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the bromomethyl group would appear in the aliphatic region, while the six aromatic carbons would be in the downfield region. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different halogen substituents.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons (m, 3H), Benzylic protons (-CH₂Br, s, 2H) |

| ¹³C NMR | 7 distinct signals: 1 aliphatic (-CH₂Br), 6 aromatic |

| IR (cm⁻¹) | Aromatic C-H stretching, C=C stretching, C-Br stretching, C-I stretching |

| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms and one iodine atom |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the carbon-halogen bonds. Key absorptions would include C-H stretching from the aromatic ring, C=C stretching vibrations of the benzene ring, and distinct absorptions corresponding to the C-Br and C-I bonds.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and one iodine atom (isotope ¹²⁷I). Fragmentation patterns would likely involve the loss of bromine and iodine atoms, as well as the bromomethyl group.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A plausible synthetic route involves the diazotization and bromination of a substituted aniline, followed by a free-radical bromination of the benzylic methyl group.[1]

Synthesis of 2-Bromo-4-iodotoluene from 2-Methyl-4-iodoaniline

-

Diazotization: 2-methyl-4-iodoaniline (1.0 equivalent) is dissolved in an aqueous solution of sulfuric acid and cooled to 10-15 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt solution. The reaction is typically stirred for 1 hour.[1]

-

Bromination (Sandmeyer-type reaction): In a separate vessel, cuprous bromide (0.55 equivalents) is mixed with hydrobromic acid and heated to 85-90 °C. The freshly prepared diazonium salt solution is then added dropwise to this mixture.[1]

Synthesis of this compound from 2-Bromo-4-iodotoluene

-

Free-Radical Bromination: 2-Bromo-4-iodotoluene (1.0 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.3 equivalents) are dissolved in a suitable solvent like dichloromethane. The mixture is heated to 50-60 °C.[1]

-

N-bromosuccinimide (NBS) (1.6 equivalents) is then added portion-wise to the reaction mixture. The reaction progress is monitored, and upon completion (typically around 10 hours), the product is isolated.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the final product.[1]

Logical Workflow for Synthesis

The synthetic pathway described above can be visualized as a logical workflow.

Caption: A logical workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[3] Its utility stems from the differential reactivity of the aryl and benzylic halides, allowing for sequential and selective chemical transformations. This makes it an important building block for creating complex molecular architectures found in various drug candidates.[3] While specific signaling pathways directly involving this compound are not documented, its role as a precursor in the synthesis of biologically active molecules is well-established. Researchers can leverage its reactivity to explore novel chemical space in the development of new therapeutic agents.[3]

References

Spectroscopic Analysis of 4-Bromo-2-(bromomethyl)-1-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 4-Bromo-2-(bromomethyl)-1-iodobenzene (C₇H₅Br₂I). Due to the limited availability of public experimental spectra for this specific molecule, this document combines theoretical predictions based on established spectroscopic principles with generalized, industry-standard experimental protocols. This guide is intended to serve as a robust reference for the characterization and identification of this compound in a research and development setting.

Compound Overview

IUPAC Name: this compound Molecular Formula: C₇H₅Br₂I Molecular Weight: 375.83 g/mol CAS Number: 495414-06-7

This compound is a polyhalogenated aromatic hydrocarbon, a class of molecules often used as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. Accurate spectroscopic characterization is critical for confirming its identity and purity.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by comparing with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H (adjacent to Iodine) |

| ~ 7.5 - 7.7 | Doublet of Doublets | 1H | Aromatic H (between Br and I) |

| ~ 7.2 - 7.4 | Doublet | 1H | Aromatic H (adjacent to Bromomethyl) |

| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂Br (Bromomethyl) |

Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 145 | C-Br (Aromatic) | Deshielded by electronegative Br. |

| ~ 135 - 140 | C-CH₂Br (Aromatic) | Substituted aromatic carbon. |

| ~ 130 - 135 | CH (Aromatic) | Aromatic methine carbon. |

| ~ 125 - 130 | CH (Aromatic) | Aromatic methine carbon. |

| ~ 100 - 105 | C-I (Aromatic) | Strong shielding due to the "heavy atom effect" of Iodine.[1] |

| ~ 30 - 35 | -CH₂Br (Bromomethyl) | Aliphatic carbon attached to Bromine. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands Sample Preparation: KBr Pellet or Thin Solid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1250 - 1200 | Strong | C-H In-plane Bending |

| 1050 - 1000 | Strong | C-Br (Aromatic) Stretch |

| 850 - 800 | Strong | C-H Out-of-plane Bending (indicative of substitution pattern) |

| 700 - 600 | Medium-Strong | C-Br (Aliphatic) Stretch |

| ~ 500 | Medium | C-I Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z Value | Ion | Comments |

| 374/376/378 | [M]⁺ | Molecular ion peak cluster. The characteristic 1:2:1 intensity ratio is due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[2][3] |

| 295/297 | [M - Br]⁺ | Loss of one bromine atom. |

| 218 | [M - Br - I]⁺ | Loss of a bromine and an iodine atom. |

| 139 | [C₇H₅Br]⁺ | Fragment corresponding to the brominated aromatic ring. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data described above.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube.[4] Ensure the solid is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

-

IR Spectrum Acquisition (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[5][6]

-

Film Deposition: Place a drop of this solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[7]

-

Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.[8]

Mass Spectrum Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS). ESI is a "soft" ionization technique that typically keeps the molecular ion intact.[10][11]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500 amu) in positive ion mode.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Solid.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. homework.study.com [homework.study.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of Functional Groups in 4-Bromo-2-(bromomethyl)-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(bromomethyl)-1-iodobenzene is a versatile tri-functionalized aromatic compound with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive analysis of the differential reactivity of its three key functional groups: the iodo, bromo, and bromomethyl moieties. Understanding the chemoselectivity of these groups under various reaction conditions is paramount for designing efficient and selective synthetic routes. This document outlines the relative reactivity of each functional group, provides detailed experimental protocols for selective transformations, and presents quantitative data in a structured format for easy comparison.

Introduction

This compound offers three distinct reaction centers, enabling a wide range of chemical transformations. The presence of two different aryl halides (iodo and bromo) and a benzylic halide (bromomethyl) allows for sequential and site-selective functionalization. This capability is highly valuable in the synthesis of polysubstituted aromatic compounds, which are common motifs in drug candidates and functional materials. The strategic manipulation of these functional groups is dependent on a nuanced understanding of their intrinsic reactivity and the selection of appropriate reaction conditions.

Relative Reactivity of Functional Groups

The reactivity of the three halogenated functional groups in this compound is dictated by the nature of the carbon-halogen bond and the type of reaction being performed. A general hierarchy of reactivity can be established for the most common classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily governed by the bond dissociation energy of the carbon-halogen bond. The weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step. The established order of reactivity for aryl halides is:

Therefore, in this compound, the iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction temperature, it is possible to selectively functionalize the iodo group while leaving the bromo and bromomethyl groups intact.[1][2]

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this molecule can occur at two positions: the aromatic ring (nucleophilic aromatic substitution, SNAr) and the benzylic carbon (SN1 or SN2).

-

Aryl Halides (Bromo and Iodo groups): Nucleophilic aromatic substitution on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strongly electron-withdrawing groups on the aromatic ring, which are absent in this molecule.[3]

-

Benzylic Halide (Bromomethyl group): In contrast, the bromomethyl group is highly susceptible to nucleophilic substitution via both SN1 and SN2 mechanisms.[3][4][5][6] The benzylic carbocation intermediate in an SN1 pathway is stabilized by the adjacent aromatic ring, and the primary nature of the carbon makes it accessible for SN2 attack.

Therefore, under typical nucleophilic substitution conditions, the bromomethyl group is by far the most reactive site .

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. The reactivity of organic halides towards magnesium follows the order:

R-I > R-Br > R-Cl [7]

Consequently, the iodo group is the most likely site for the formation of a Grignard reagent. However, the high reactivity of the resulting Grignard reagent could potentially lead to side reactions with the other functional groups in the molecule, necessitating careful control of reaction conditions.

Quantitative Data Presentation

The following tables summarize the expected chemoselectivity and typical yields for various reactions involving this compound, based on established principles of reactivity for polyhalogenated aromatic compounds.

Table 1: Selective Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Target Functional Group | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Expected Major Product | Expected Yield |

| Suzuki Coupling | Iodo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-90 | 4-Bromo-2-(bromomethyl)-1-aryl-benzene | Good to High |

| Stille Coupling | Iodo | Pd(PPh₃)₄ | - | Toluene | 80-100 | 4-Bromo-2-(bromomethyl)-1-aryl/vinyl-benzene | Good to High |

| Buchwald-Hartwig Amination | Iodo | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 90-110 | N-(4-Bromo-2-(bromomethyl)phenyl)amine | Good |

| Suzuki Coupling | Bromo | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 4-Aryl-2-(bromomethyl)-1-iodobenzene | Moderate to Good |

Table 2: Selective Nucleophilic Substitution and Grignard Reactions

| Reaction Type | Target Functional Group | Reagent | Solvent | Temperature (°C) | Expected Major Product | Expected Yield |

| Nucleophilic Substitution | Bromomethyl | NaN₃ | DMF | 25-40 | 1-(Azidomethyl)-4-bromo-2-iodobenzene | High |

| Nucleophilic Substitution | Bromomethyl | KCN | Ethanol/H₂O | Reflux | 2-(4-Bromo-2-iodophenyl)acetonitrile | High |

| Nucleeophilic Substitution | Bromomethyl | NaOEt | Ethanol | 25-50 | 4-Bromo-1-(ethoxymethyl)-2-iodobenzene | High |

| Grignard Formation | Iodo | Mg | THF (anhydrous) | 0-25 | 4-Bromo-2-(bromomethyl)phenylmagnesium iodide | Moderate |

Experimental Protocols

The following are representative experimental protocols for the selective functionalization of this compound. These protocols are based on established methodologies for similar polyhalogenated compounds and may require optimization for this specific substrate.

Selective Suzuki Coupling at the Iodo Position

Objective: To selectively couple an arylboronic acid at the C-I bond.

Reaction Scheme:

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added via syringe.

-

The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Selective Nucleophilic Substitution at the Bromomethyl Position

Objective: To selectively substitute the benzylic bromine with a nucleophile (e.g., azide).

Reaction Scheme:

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.

-

Stir the mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Diagram 1: Reactivity Hierarchy of Functional Groups

Caption: Reactivity order of functional groups in this compound.

Diagram 2: Experimental Workflow for Sequential Cross-Coupling

Caption: Workflow for sequential Suzuki coupling of this compound.

Diagram 3: Competing Reaction Pathways

Caption: Divergent reactivity of this compound under different conditions.

Conclusion

This compound is a highly valuable building block for organic synthesis due to the distinct and predictable reactivity of its three functional groups. The C-I bond is the most susceptible to palladium-catalyzed cross-coupling reactions and Grignard reagent formation, while the C-Br bond at the benzylic position is exceptionally reactive towards nucleophilic substitution. The aryl C-Br bond is the least reactive of the three, typically requiring more forcing conditions for cross-coupling. This differential reactivity allows for a modular and sequential approach to the synthesis of complex, highly substituted aromatic compounds. The experimental protocols and reactivity principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. brainly.in [brainly.in]

- 5. quora.com [quora.com]

- 6. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 7. adichemistry.com [adichemistry.com]

solubility of 4-Bromo-2-(bromomethyl)-1-iodobenzene in organic solvents

An In-depth Technical Guide on the Solubility of 4-Bromo-2-(bromomethyl)-1-iodobenzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of this compound. Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information on the expected solubility based on the behavior of structurally similar halogenated aromatic hydrocarbons. Furthermore, it outlines a detailed experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its structure, featuring a benzene ring with bromine, iodine, and a bromomethyl group, largely dictates its solubility characteristics. The presence of multiple halogen atoms and a hydrocarbon framework suggests that it is a nonpolar, hydrophobic molecule.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in nonpolar and sparingly soluble in polar organic solvents, while being virtually insoluble in water. Halogenated organic compounds are generally soluble in nonpolar organic solvents and biological lipids.[1] The large, nonpolar structure of the molecule is the dominant factor determining its solubility.

The expected qualitative solubility in a range of common organic solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | Soluble | Favorable van der Waals interactions between the nonpolar solvent and the aromatic ring and halogen atoms of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderately Soluble | Dipole-dipole interactions can occur with the polarizable halogen atoms, but the overall nonpolar character of the molecule may limit high solubility. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The energy required to break the hydrogen bonds of the protic solvent is not sufficiently compensated by the weak interactions with the nonpolar solute. |

| Aqueous | Water | Insoluble | The large, hydrophobic nature of the molecule prevents the formation of favorable interactions with the highly polar water molecules. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric shake-flask method is recommended. This method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.01 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a glass vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required may vary depending on the solvent and the compound's properties.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow the undissolved solid to sediment.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid disturbing the sedimented solid, it is advisable to filter the supernatant through a syringe filter compatible with the organic solvent.

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the dish or vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent has been completely removed, reweigh the dish or vial containing the dry solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solid per volume of solvent. The result can be expressed in various units, such as mg/mL, g/L, or mol/L.

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of the supernatant taken

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for quantitative solubility determination.

Logical Relationship of Solubility

The following diagram illustrates the logical relationships governing the solubility of a compound like this compound.

Caption: Factors influencing solubility.

References

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)-1-iodobenzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-2-(bromomethyl)-1-iodobenzene, with a focus on its discovery, synthesis, and key experimental protocols. While a singular "discovery" paper for this specific molecule is not readily apparent in surveyed literature, its synthesis logically follows established and documented chemical transformations. This guide outlines the most plausible synthetic pathway, drawing from analogous procedures reported for structurally similar compounds.

Chemical Identity and Properties

This compound is a tri-substituted aromatic compound containing bromo, bromomethyl, and iodo functional groups. These characteristics make it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules where the differential reactivity of the carbon-halogen bonds can be exploited for sequential chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 495414-06-7 | N/A |

| Molecular Formula | C₇H₅Br₂I | N/A |

| Molecular Weight | 375.83 g/mol | N/A |

| Synonyms | 5-Bromo-2-iodobenzyl bromide | [1] |

Plausible Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process, starting from a commercially available precursor. This proposed pathway is supported by patented methods for analogous compounds.[2] The overall synthetic scheme is illustrated below.

Caption: Plausible two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and represent a likely method for the preparation of this compound.

Step 1: Synthesis of 4-Bromo-2-iodotoluene

This step involves the conversion of 4-bromo-2-methylaniline to 4-bromo-2-iodotoluene via a Sandmeyer-type reaction. The process includes diazotization of the amine followed by iodination.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of the key intermediate.

Methodology:

-

Diazotization: 4-Bromo-2-methylaniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The freshly prepared diazonium salt solution is then slowly added to the potassium iodide solution.

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting mixture is then extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with a sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 4-bromo-2-iodotoluene, is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This final step involves the free-radical bromination of the methyl group of 4-bromo-2-iodotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Methodology:

-

Reaction Setup: 4-Bromo-2-iodotoluene is dissolved in a non-polar solvent, typically carbon tetrachloride (CCl₄), in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: N-bromosuccinimide and a catalytic amount of AIBN are added to the solution.[2]

-

Reaction: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp or a high-wattage incandescent bulb) to initiate the radical chain reaction. The reaction progress is monitored by TLC or GC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product, this compound, can be further purified by recrystallization or column chromatography.

Quantitative Data

While specific yield and characterization data for the direct synthesis of this compound are not available in the public literature, the following table provides expected data based on analogous reactions and supplier information.

Table 2: Expected Reaction Parameters and Product Specifications

| Parameter | Step 1: 4-Bromo-2-iodotoluene | Step 2: this compound |

| Typical Yield | 60-80% | 70-90% |

| Purity (typical) | >95% (after chromatography) | >97% (after recrystallization) |

| Appearance | Off-white to pale yellow solid | White to off-white solid |

| ¹H NMR (CDCl₃, δ) | Expected aromatic and methyl signals | Expected aromatic and benzylic CH₂ signals |

| ¹³C NMR (CDCl₃, δ) | Expected aromatic and methyl signals | Expected aromatic and benzylic CH₂ signals |

| Mass Spec (m/z) | Expected molecular ion peak | Expected molecular ion peak |

Applications in Research and Development

This compound serves as a versatile building block in medicinal chemistry and materials science. The presence of three distinct halogenated sites with differential reactivity allows for its use in sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the synthesis of highly functionalized and complex molecular architectures, which are often key scaffolds in the development of novel pharmaceutical agents and functional materials. For example, it can be used as an intermediate in the synthesis of pharmaceuticals and dyes.[3]

References

Theoretical Studies on 4-Bromo-2-(bromomethyl)-1-iodobenzene: A Review of Available Data

An extensive search of scientific literature and chemical databases reveals a significant gap in theoretical and computational studies for the compound 4-Bromo-2-(bromomethyl)-1-iodobenzene. While basic chemical and physical properties are documented, in-depth theoretical analyses regarding its molecular structure, reactivity, and electronic properties are not publicly available.

Currently, the available information is primarily limited to what is provided by chemical suppliers. This includes fundamental data necessary for the identification and handling of the compound.

Chemical and Physical Properties

A summary of the basic properties of this compound is presented below. This information is a compilation from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 495414-06-7 | [1][2] |

| Molecular Formula | C₇H₅Br₂I | [1][2] |

| Molecular Weight | 375.83 g/mol | [2] |

| Boiling Point | 335.1 ± 27.0 °C at 760 mmHg | [1] |

It is important to note that other related but distinct compounds, such as those with chloro or fluoro substitutions, have some publicly available computed properties. For instance, 4-Bromo-2-(chloromethyl)-1-iodobenzene has a reported molecular weight of 331.37 g/mol .[3] Similarly, various isomers and related halogenated benzene derivatives are documented in chemical databases.[4][5][6][7]

Availability and Synthesis

This compound is available from several commercial suppliers, indicating that methods for its synthesis exist.[1][2][8][9][10] Some sources describe its utility as an intermediate in the synthesis of pharmaceuticals and dyes, highlighting its potential reactivity and value in developing more complex molecular structures.[11]

Future Outlook

The absence of theoretical studies on this compound presents an opportunity for future research. Computational chemistry methods, such as Density Functional Theory (DFT), could provide valuable insights into its electronic structure, conformational analysis, and reactivity. Such studies would be beneficial for researchers, scientists, and professionals in drug development by enabling a deeper understanding of its chemical behavior and potential applications.

Due to the lack of available data, it is not possible to provide detailed experimental protocols for theoretical calculations or to generate visualizations of signaling pathways or experimental workflows as requested. The scientific community would benefit from further research into the theoretical aspects of this compound.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. This compound | 495414-06-7 [sigmaaldrich.com]

- 3. 4-Bromo-2-(chloromethyl)-1-iodobenzene | C7H5BrClI | CID 70663255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-chloro-1-iodobenzene | 31928-47-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-BROMO-2-FLUORO-1-IODOBENZENE | CAS 105931-73-5 [matrix-fine-chemicals.com]

- 7. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemuniverse.com [chemuniverse.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound - CAS:495414-06-7 - Sunway Pharm Ltd [3wpharm.com]

- 11. lookchem.com [lookchem.com]

Methodological & Application

Application Note: Regioselective Sonogashira Coupling of 4-Bromo-2-(bromomethyl)-1-iodobenzene

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3][4][5][6]

For drug development professionals and researchers, the ability to selectively functionalize complex, poly-substituted aromatic scaffolds is of paramount importance. The substrate 4-Bromo-2-(bromomethyl)-1-iodobenzene offers a compelling case for regioselective synthesis. It possesses three distinct carbon-halogen bonds: an aryl iodide, an aryl bromide, and a benzylic bromide. The established reactivity hierarchy for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][7] This differential reactivity allows the Sonogashira coupling to be directed with high precision to the most reactive C–I bond, leaving the less reactive C–Br and C(sp³)–Br bonds available for subsequent orthogonal transformations.

This document provides detailed application notes and a comprehensive experimental protocol for the regioselective Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle and Regioselectivity

The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8] The reaction proceeds through two interconnected catalytic cycles. The key to the regioselectivity in the case of this compound lies in the oxidative addition step of the palladium cycle. The C–I bond is significantly weaker and more susceptible to oxidative addition by the Pd(0) catalyst than the C–Br bond, especially under mild conditions such as room temperature.[1] The benzylic bromide, while reactive in nucleophilic substitutions, does not typically participate in the Sonogashira catalytic cycle.[9][10]

By controlling the reaction temperature, the coupling can be performed exclusively at the iodine-substituted position.

Caption: Logical diagram illustrating the reaction selectivity.

Experimental Protocol

This section details a general procedure for the selective Sonogashira coupling of this compound with a representative terminal alkyne.

Materials and Equipment

| Reagents | Equipment |

| This compound (1.0 eq) | Oven-dried round-bottom flask or tube |

| Terminal Alkyne (1.1 - 1.2 eq) | Magnetic stirrer and stir bar |

| Dichlorobis(triphenylphosphine)palladium(II) | Inert atmosphere setup (Nitrogen/Argon) |

| Copper(I) Iodide (CuI) (1-5 mol%) | Syringes for liquid transfer |

| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Standard glassware for workup |

| Anhydrous solvent (THF or DMF) | Rotary evaporator |

| Diethyl ether or Ethyl acetate | Silica gel for chromatography |

| Saturated aqueous NH₄Cl solution | Thin Layer Chromatography (TLC) plates |

| Brine (Saturated aqueous NaCl) | |

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Reaction Workflow

Caption: General experimental workflow for the Sonogashira coupling.

Detailed Procedure

-

Reaction Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5 minutes. Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 0.2 M relative to the aryl halide) via syringe. Sequentially add triethylamine (2.5 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC by observing the consumption of the starting aryl iodide. The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter the mixture through a short pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the selective Sonogashira coupling based on analogous reactions with polyhalogenated substrates.[11][12] Yields are representative and may vary depending on the specific alkyne used and the purity of the reagents.

| Entry | Terminal Alkyne (R) | Pd Catalyst (mol%) | CuI (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenyl | 2 | 3 | Et₃N (2.5) | THF | RT | 3 | 85-95 |

| 2 | 4-Methoxyphenyl | 2 | 3 | Et₃N (2.5) | THF | RT | 4 | 80-90 |

| 3 | 1-Hexynyl | 2 | 3 | DIPA (3.0) | DMF | RT | 5 | 75-85 |

| 4 | Trimethylsilylacetyl | 2 | 3 | Et₃N (2.5) | THF | RT | 2 | >90 |

Note: RT = Room Temperature. DIPA = Diisopropylamine.

Conclusion

The Sonogashira coupling provides a highly efficient and regioselective method for the functionalization of this compound. By leveraging the inherent reactivity difference between the aryl iodide and aryl bromide moieties, a terminal alkyne can be selectively installed at the C-1 position under mild, copper/palladium co-catalyzed conditions. The resulting product, a versatile building block containing both a less reactive aryl bromide and a benzylic bromide, is primed for further diversification, making this protocol highly valuable for applications in medicinal chemistry and materials science.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: Chemoselective Suzuki-Miyaura Reaction of 4-Bromo-2-(bromomethyl)-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note details the chemoselective Suzuki-Miyaura reaction of 4-Bromo-2-(bromomethyl)-1-iodobenzene. The inherent reactivity difference between aryl iodides and aryl bromides allows for a highly selective coupling at the carbon-iodine bond, leaving the bromo and bromomethyl functionalities intact for subsequent transformations. This selectivity is crucial for the efficient synthesis of complex, multi-functionalized molecules, a common requirement in medicinal chemistry and materials science.

The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which dictates the selective outcome of the reaction on polyhalogenated substrates.[1] This protocol provides a robust method for the synthesis of 4-bromo-2-(bromomethyl)-1,1'-biphenyl derivatives, which are valuable intermediates in the development of novel pharmaceuticals and organic materials.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of an aryl iodide in the presence of an aryl bromide, based on analogous reactions with 1-bromo-4-iodobenzene. These conditions are expected to be directly applicable to this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Arylboronic Acid | Product | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | Phenylboronic acid | 4-Bromo-2-(bromomethyl)-1,1'-biphenyl | >90 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 4-Methoxyphenylboronic acid | 4-Bromo-2-(bromomethyl)-4'-methoxy-1,1'-biphenyl | ~95[2] |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 85 | 16 | 3-Tolylboronic acid | 4-Bromo-2-(bromomethyl)-3'-methyl-1,1'-biphenyl | High |

| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 120 | 10 | Naphthalene-1-boronic acid | 1-(4-Bromo-2-(bromomethyl)phenyl)naphthalene | High |

Experimental Protocols

This section provides a detailed methodology for the chemoselective Suzuki-Miyaura reaction of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., Toluene, Ethanol, and Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv).

-

Solvent Addition: Add the degassed solvent system. A common and effective mixture is a 4:1:1 ratio of toluene:ethanol:water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-2-(bromomethyl)-1,1'-biphenyl derivative.

Mandatory Visualizations

Diagram 1: Reaction Scheme

Caption: General scheme of the chemoselective Suzuki-Miyaura reaction.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.

Diagram 3: Catalytic Cycle

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Synthesis of Heterocyclic Compounds from 4-Bromo-2-(bromomethyl)-1-iodobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 4-Bromo-2-(bromomethyl)-1-iodobenzene as a versatile starting material. This tri-functionalized benzene ring offers a unique platform for the construction of diverse scaffolds of significant interest in medicinal chemistry and materials science. The differential reactivity of the iodo, bromo, and bromomethyl groups allows for selective and sequential transformations, enabling the targeted synthesis of complex molecules.

Application Notes

The heterocyclic scaffolds that can be synthesized from this compound, namely isoindolinones, phthalans, sultams, isoquinolines, and benzothiophenes, are prevalent in a wide range of biologically active compounds and functional materials.

-

6-Bromo-isoindolin-1-ones: The isoindolinone core is a key feature in a variety of natural products and synthetic pharmaceuticals, exhibiting activities such as anticancer and anti-inflammatory properties.[1][2] The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery.[3]

-

6-Bromo-1,3-dihydroisobenzofurans (Phthalans): Phthalans and their derivatives have shown a range of biological activities including antioxidant, antifungal, and anti-platelet aggregation effects.[4] The bromo-substituted phthalan core can be further elaborated to explore structure-activity relationships for the development of novel therapeutic agents.

-

6-Bromo-2,1-benzoxathiane-1,1-dioxides (Sultams): Sultams are cyclic sulfonamides that are considered isosteres of lactams and are found in compounds with anti-inflammatory and other medicinal properties. The development of synthetic routes to novel sultam scaffolds is an active area of research in drug discovery.

-

7-Bromo-isoquinoline Derivatives: The isoquinoline framework is a prominent scaffold in natural alkaloids and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions.[5][6] The bromo-substituent at the 7-position can be readily modified using modern cross-coupling methodologies to produce a variety of analogs for pharmacological evaluation.[7]

-

6-Bromo-benzo[b]thiophenes: Benzothiophenes are important sulfur-containing heterocycles found in numerous pharmaceuticals and organic electronic materials.[8] They exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11] The bromo-functionalization allows for the synthesis of derivatives with tailored electronic and biological properties.[8]

Synthetic Pathways Overview

The strategic synthesis of these heterocycles from this compound hinges on the selective reaction of its three functional groups. The general approaches involve intramolecular cyclization reactions, where the benzylic bromide acts as an electrophile, and a nucleophile is generated on a side chain that has been installed at the ortho position (the original site of the iodine atom). The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is a key principle exploited in these syntheses.

Caption: General workflow for the synthesis of various heterocycles.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key heterocyclic scaffolds from this compound. These protocols are based on established synthetic transformations of analogous compounds and have been adapted for the specific starting material.

Protocol 1: Synthesis of 6-Bromo-2-aryl-isoindolin-1-one

This protocol describes a two-step synthesis involving an initial Sonogashira coupling to introduce an alkyne, followed by a base-mediated intramolecular cyclization of an in situ generated amide.

Step 1a: Sonogashira Coupling

Caption: Reaction scheme for the Sonogashira coupling.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| This compound | 407.82 | 1.0 | 1.0 |

| Arylacetylene | - | 1.2 | 1.2 |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.03 | 0.03 |

| Copper(I) iodide | 190.45 | 0.05 | 0.05 |

| Triethylamine (Et3N) | 101.19 | 3.0 | 3.0 |